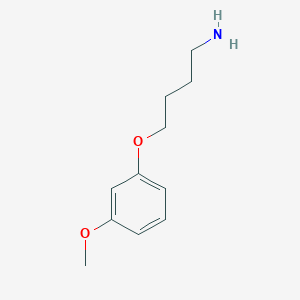

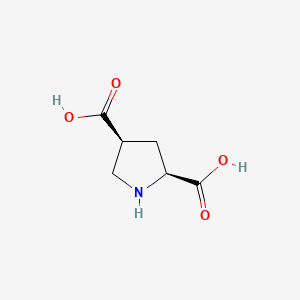

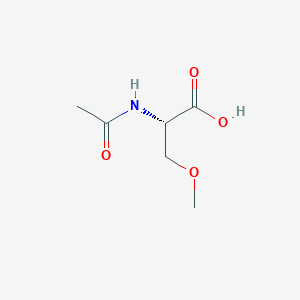

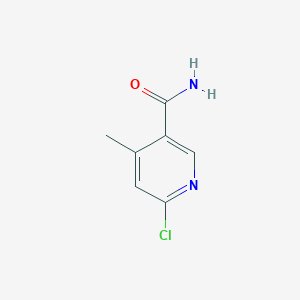

![molecular formula C7H6N2O B3148602 Imidazo[1,5-a]pyridin-3(2H)-one CAS No. 65173-13-9](/img/structure/B3148602.png)

Imidazo[1,5-a]pyridin-3(2H)-one

Overview

Description

Imidazo[1,5-a]pyridin-3(2H)-one is a class of aromatic heterocycles that has attracted growing attention due to its unique chemical structure and versatility . It has potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized . The effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .Molecular Structure Analysis

Imidazo[1,5-a]pyridin-3-ylidene ligands have strong π-accepting character . DFT calculations revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .Chemical Reactions Analysis

Imidazo[1,5-a]pyridin-3-ylidene has been used as a versatile class of precatalysts for cross-coupling reactions . These precatalysts feature fast activation to monoligated Pd(0) with 1:1 Pd to ligand ratio in a rigid imidazo[1,5-a]pyridin-3-ylidene template .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridin-3-ylidenes are influenced by their unique chemical structure and versatility . For instance, the 13C NMR chemical shifts of carbene carbons in imidazo[1,5-a]pyridin-3-ylidene and 1H and 13C NMR spectra of olefin moieties trans to the carbene in Rh(nhc)(cod)Cl complexes shifted relatively downfield compared to those for the corresponding complexes bearing conventional N-heterocyclic carbenes (NHCs) .Scientific Research Applications

Materials Science

Imidazo[1,5-a]pyridin-3(2H)-one and its derivatives have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .

Pharmaceutical Field

These compounds have attracted attention in the pharmaceutical field due to their biological properties . They have been used in the development of anti-cancer drugs , demonstrating their potential in medical research and drug development.

Optoelectronic Devices

Imidazo[1,5-a]pyridin-3(2H)-one derivatives have been used in the creation of optoelectronic devices . Their optical behaviors make them ideal for use in these types of applications .

Sensors

These compounds have also been used in the development of sensors . Their unique properties allow them to respond to certain stimuli, making them useful in sensor technology .

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridin-3(2H)-one and its derivatives have been used as emitters for confocal microscopy and imaging . This highlights their potential in the field of biomedical imaging .

Carbene Ligands

Imidazo[1,5-a]pyridin-3(2H)-one derivatives have been used as π-accepting carbene ligands . They have been characterized and their electronic properties have been evaluated using rhodium complexes and selenium adducts .

Catalysis

These compounds have shown high reactivity and fast activation as catalysts . Their strong π-accepting character has been demonstrated in the Rh-catalyzed polymerization of phenylacetylene .

Structural Studies

Structural studies have provided full characteristics of this new class of imidazo[1,5-a]pyridin-3(2H)-one ligands . These studies help in understanding the properties of these compounds and their potential applications .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridin-3(2H)-one and its derivatives have been found to interact with a variety of targets due to their unique chemical structure and versatility . They have shown potential in several research areas, from materials science to the pharmaceutical field . .

Mode of Action

The mode of action of Imidazo[1,5-a]pyridin-3(2H)-one is largely dependent on its π-accepting character . This character is significantly increased due to a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring . This strong π-accepting character influences its interaction with targets and the resulting changes .

Biochemical Pathways

Given its potential in the pharmaceutical field , it can be inferred that it may interact with various biochemical pathways.

Result of Action

Its unique chemical structure and versatility suggest that it may have diverse effects in different applications .

Future Directions

properties

IUPAC Name |

2H-imidazo[1,5-a]pyridin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBKXZOIIIDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)N2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480323 | |

| Record name | Imidazo[1,5-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridin-3(2H)-one | |

CAS RN |

65173-13-9 | |

| Record name | Imidazo[1,5-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

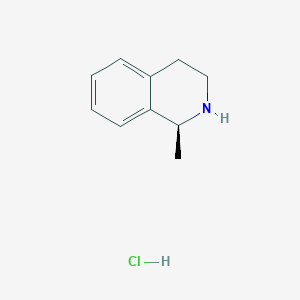

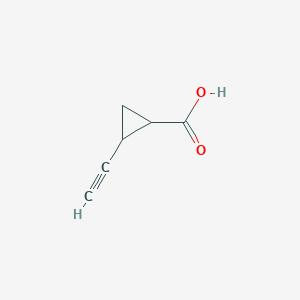

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)